molecular formula C23H48NO4P B125653 Elaidylphosphocholine

Elaidylphosphocholine

Cat. No.: B125653
M. Wt: 433.6 g/mol
InChI Key: SLVOKEOPLJCHCQ-OUKQBFOZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Elaidylphosphocholine can be synthesized through the esterification of elaidic acid with phosphocholine. The reaction typically involves the activation of the carboxylic acid group of elaidic acid, followed by its reaction with phosphocholine under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The process is optimized for efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality and purity .

Chemical Reactions Analysis

Types of Reactions: Elaidylphosphocholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The phosphocholine moiety can undergo substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include oxidized this compound, reduced this compound, and substituted derivatives with different functional groups .

Scientific Research Applications

Elaidylphosphocholine has a wide range of applications in scientific research:

Mechanism of Action

Elaidylphosphocholine exerts its effects by interacting with cellular membranes and disrupting their integrity. The compound targets specific molecular pathways involved in cell proliferation and survival. It inhibits the activity of enzymes and proteins essential for tumor growth, leading to the suppression of neoplastic cell proliferation .

Comparison with Similar Compounds

    Oleylphosphocholine: Similar in structure but contains an oleic acid moiety instead of elaidic acid.

    Hexadecylphosphocholine: Contains a hexadecyl group instead of an elaidyl group.

    Octadecylphosphocholine: Contains an octadecyl group, differing in chain length and saturation.

Uniqueness: Elaidylphosphocholine is unique due to its specific fatty acid composition, which imparts distinct chemical and biological properties. Its trans configuration of the double bond in the fatty acid chain differentiates it from other similar compounds, influencing its interaction with biological membranes and its antineoplastic activity .

Properties

Molecular Formula

C23H48NO4P

Molecular Weight

433.6 g/mol

IUPAC Name

[(E)-octadec-9-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C23H48NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27-29(25,26)28-23-21-24(2,3)4/h12-13H,5-11,14-23H2,1-4H3/b13-12+

InChI Key

SLVOKEOPLJCHCQ-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

SMILES

CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Synonyms

2-[[Hydroxy[(9E)-9-octadecenyloxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt;  _x000B_(E)-2-[[hydroxy(9-octadecenyloxy)phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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